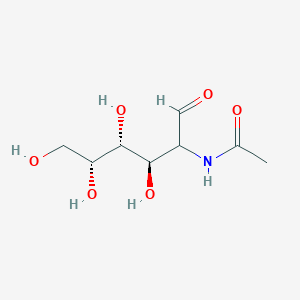
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications. This compound is a derivative of hexose, a type of sugar, and contains multiple hydroxyl groups, making it highly reactive and versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a hexose derivative with acetic anhydride. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. The protected hexose is then reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to form the acetamide derivative. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
Comparison with Similar Compounds
N-((3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide can be compared with other similar compounds, such as:
N-((2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)acetamide: This compound has an additional hydroxyl group, making it more hydrophilic and reactive.
N-((3R,4R,5R)-3,4,5,6-tetrahydroxyhexyl)acetamide: Similar structure but lacks the carbonyl group, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5?,6-,7-,8+/m1/s1 |
InChI Key |
MBLBDJOUHNCFQT-IDWMTUBTSA-N |
Isomeric SMILES |
CC(=O)NC(C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
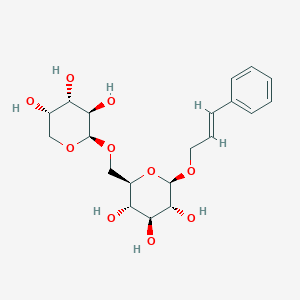
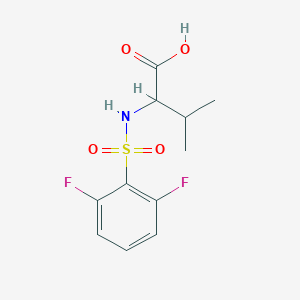
![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
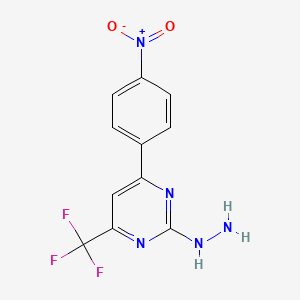
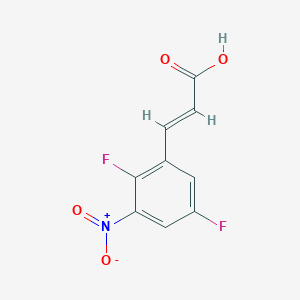
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
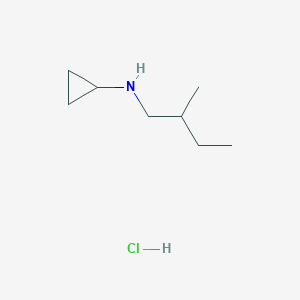
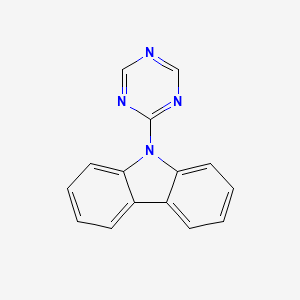
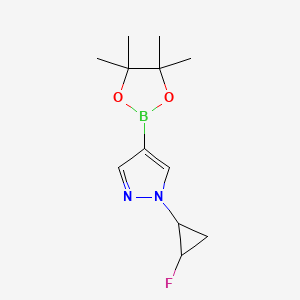

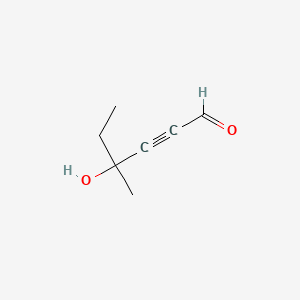
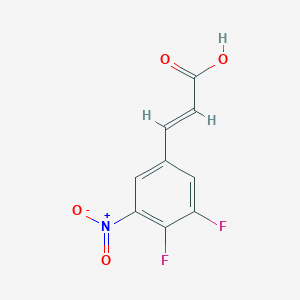
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
